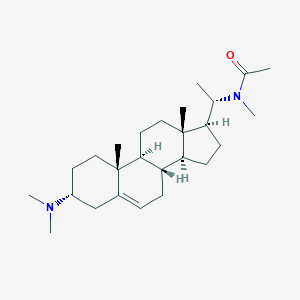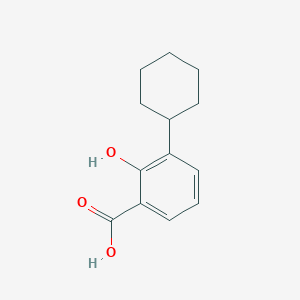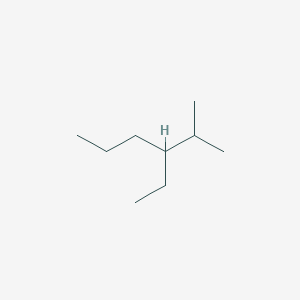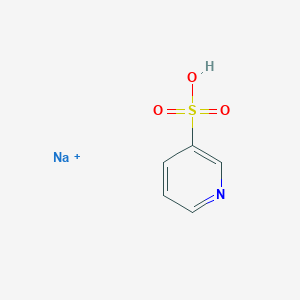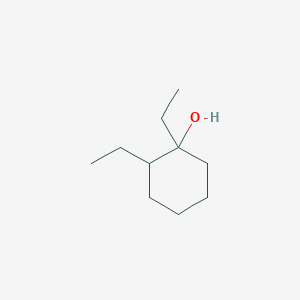
Oct-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(e)-3-Octen-1-ol, also known as trans-3-octen-1-ol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, (e)-3-octen-1-ol is considered to be a fatty alcohol lipid molecule (e)-3-Octen-1-ol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa) (e)-3-Octen-1-ol has been primarily detected in urine. Within the cell, (e)-3-octen-1-ol is primarily located in the cytoplasm. Outside of the human body, (e)-3-octen-1-ol can be found in fruits. This makes (e)-3-octen-1-ol a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Defense Mechanism in Marine Algae
Oct-1-en-3-ol, a related compound, plays a significant role in the defense mechanisms of marine algae. It is produced as a stress response molecule and has multiple functions, including direct effects on microorganisms, indirect alga-alga signaling, and initiating algae's defense response (Jerković, Radman, & Jokić, 2021).
Antifungal Properties
1-Octen-3-ol exhibits antifungal properties, as demonstrated by its inhibitory effects on the germination of Penicillium paneum conidia. This inhibition is accompanied by mild effects on membrane permeability and other cellular processes (Chitarra, Abee, Rombouts, & Dijksterhuis, 2005).
Role in Mammalian Embryonic Development
The Oct-3 gene, encoding a transcription factor, is expressed in early mammalian embryonic stem cells and germ cells, suggesting its critical role in early development (Rosner et al., 1990).
Mosquito Attraction and Repellent Studies
1-Octen-3-ol acts as an attractant for mosquitoes like Aedes aegypti, influencing their behavior and neural responses. This property makes it a potential candidate for use in mosquito control strategies (Grant & Dickens, 2011).
Plant Defense Activation
1-Octen-3-ol can trigger defense responses in plants like Arabidopsis thaliana, inducing genes related to defense and enhancing resistance against pathogens (Kishimoto, Matsui, Ozawa, & Takabayashi, 2007).
Metabolic Activation Studies
The metabolic activation of oct-1-ene, a similar compound, has been investigated, revealing the formation of a reactive intermediate, oct-1-en-3-one, with potential implications for biochemical and pharmacological studies (White, Green, Bailey, & Farmer, 1986).
Optical Coherence Tomography Research
Although not directly related to Oct-3-en-1-ol, Optical Coherence Tomography (OCT) is a significant imaging technique used in various research fields, such as materials investigation (Wiesauer et al., 2005).
Embryonic Division in Mice
Oct-3 is essential for the first embryonic division in mice, indicating its crucial role in early mammalian development (Rosner, De Santo, Arnheiter, & Staudt, 1991).
Eigenschaften
CAS-Nummer |
18185-81-4 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
oct-3-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h5-6,9H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
YDXQPTHHAPCTPP-AATRIKPKSA-N |
Isomerische SMILES |
CCCC/C=C/CCO |
SMILES |
CCCCC=CCCO |
Kanonische SMILES |
CCCCC=CCCO |
Dichte |
0.830-0.850 |
| 20125-85-3 18185-81-4 20125-84-2 |
|
Physikalische Beschreibung |
white to slightly yellowish liquid with a musty, mushroom-like odou |
Piktogramme |
Irritant; Environmental Hazard |
Löslichkeit |
insoluble in wate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


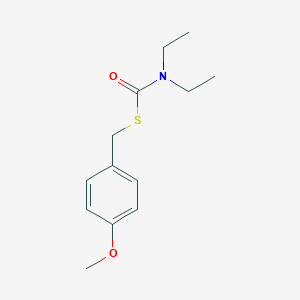
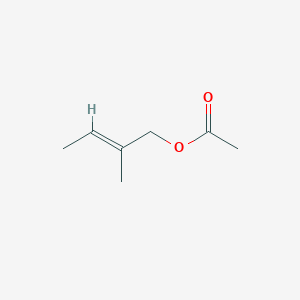





![Benzenesulfonamide, 4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B97979.png)
